Pde4-IN-10

Catalog No.
S12893036
CAS No.
M.F
C18H13N
M. Wt
243.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pde4-IN-10

Product Name

Pde4-IN-10

IUPAC Name

12-methylbenzo[c]phenanthridine

Molecular Formula

C18H13N

Molecular Weight

243.3 g/mol

InChI

InChI=1S/C18H13N/c1-12-10-17-15-8-3-2-6-13(15)11-19-18(17)16-9-5-4-7-14(12)16/h2-11H,1H3

InChI Key

NKJQQWICZMKQMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=CC=CC=C13)N=CC4=CC=CC=C42

PDE4-IN-10 is a selective inhibitor of phosphodiesterase 4, an enzyme that plays a pivotal role in the degradation of cyclic adenosine monophosphate (cAMP) in various cells, particularly immune cells. By inhibiting this enzyme, PDE4-IN-10 increases intracellular cAMP levels, which can modulate inflammatory responses and enhance cellular signaling pathways involved in various physiological processes. This compound is part of a broader class of PDE4 inhibitors that have garnered attention for their potential therapeutic applications in treating inflammatory diseases, neurological disorders, and other conditions linked to dysregulated cAMP signaling.

The primary chemical reaction involving PDE4-IN-10 is its interaction with the phosphodiesterase 4 enzyme, where it competes with cAMP for binding sites. This inhibition prevents the hydrolysis of cAMP into adenosine monophosphate (AMP), thereby increasing the concentration of cAMP within the cell. The mechanism involves binding to specific pockets within the enzyme's active site, particularly the Q1 and Q2 pockets, which are critical for its inhibitory activity .

PDE4-IN-10 exhibits significant biological activity by modulating inflammatory responses through the elevation of cAMP levels. This elevation leads to the activation of protein kinase A (PKA) and exchange proteins activated by cAMP (Epac), which in turn regulate various downstream targets involved in inflammation and immune responses . Studies have shown that PDE4 inhibitors like PDE4-IN-10 can suppress the release of pro-inflammatory cytokines such as tumor necrosis factor alpha (TNF-α) and interleukin-6 while promoting anti-inflammatory cytokines like interleukin-10 .

The synthesis of PDE4-IN-10 typically involves multi-step organic reactions that may include:

  • Formation of key intermediates: Utilizing starting materials that can undergo functional group transformations.
  • Coupling reactions: Employing techniques such as Suzuki or Heck coupling to link aromatic or aliphatic moieties.
  • Purification: Techniques like chromatography to isolate the final product from by-products and unreacted materials.

Specific synthetic routes can vary based on the desired substituents on the core structure of PDE4-IN-10, but generally follow established synthetic methodologies for creating complex organic molecules .

PDE4-IN-10 has potential applications in:

  • Treatment of inflammatory diseases: By reducing inflammation through modulation of immune responses.
  • Neurological disorders: Its ability to enhance cAMP signaling may provide therapeutic benefits in conditions like depression or cognitive dysfunction.
  • Respiratory diseases: As a treatment for chronic obstructive pulmonary disease (COPD) and asthma, where inflammation plays a critical role.

Research continues to explore its efficacy and safety profile in clinical settings .

Interaction studies involving PDE4-IN-10 focus on its binding affinity and selectivity towards different isoforms of phosphodiesterase 4 (PDE4A, PDE4B, PDE4C, and PDE4D). These studies utilize techniques such as:

  • Surface plasmon resonance: To measure real-time binding kinetics.
  • Isothermal titration calorimetry: To determine thermodynamic parameters associated with binding.
  • Cell-based assays: To evaluate functional outcomes related to inflammation modulation.

These studies help elucidate the compound's mechanism of action and its potential side effects when used therapeutically .

PDE4-IN-10 belongs to a class of compounds known as phosphodiesterase 4 inhibitors. Here are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameSelectivityIC50 Value (nM)Key Features
RolipramSelective~100First-generation PDE4 inhibitor; known for side effects like nausea.
RoflumilastSelective~0.06Approved for COPD; better oral bioavailability than rolipram.
ApremilastSelective~0.5Approved for psoriasis; unique due to its oral administration route.
GSK256066Highly selective~0.01Exhibits potent anti-inflammatory effects in preclinical models.

PDE4-IN-10 is unique due to its specific binding interactions within the enzyme's active site that may confer enhanced selectivity or reduced side effects compared to other inhibitors .

Regioselective Synthesis of Dihydrothieno[3,2-d]pyrimidine Core

The regioselective synthesis of the dihydrothieno[3,2-d]pyrimidine core represents a critical foundation for phosphodiesterase 4 inhibitor development, with specific structural requirements determining both selectivity and potency [5] [11]. The synthetic approach begins with the preparation of dihydrothieno[3,2-d]pyrimidine-2,4-diol as a key intermediate, which serves as the fundamental scaffold for subsequent functionalization [5] [12].

The most efficient synthetic route involves a condensation reaction between a dihydrothiophene-2-carboxylic acid alkyl ester and urea under acidic conditions [7]. This methodology represents a significant improvement over previous approaches that utilized expensive and potentially unstable intermediates such as s-ethylisothiourea hydrobromide [7]. The reaction proceeds through formation of a 3-ureido-dihydrothiophene-2-carboxylic acid alkyl ester intermediate, which subsequently undergoes cyclization under basic conditions to yield the desired dihydrothieno[3,2-d]pyrimidine diol [7].

The regioselectivity of this transformation is controlled by the electronic properties of the thiophene ring and the positioning of the carboxylic acid ester functionality [7]. The condensation reaction typically employs hydrochloric acid as the preferred acid catalyst, with methanol serving as the optimal alcoholic solvent [7]. Reaction temperatures between 0°C and the reflux temperature of the solvent are maintained, with completion generally requiring 2-6 hours for optimal yield and purity [7].

Table 1: Synthetic Parameters for Dihydrothieno[3,2-d]pyrimidine Core Formation

ParameterOptimal ConditionsYield RangeReference
Acid CatalystHydrochloric acid65-85% [7]
SolventMethanol70-90% [7]
Temperature0°C to reflux75-95% [7]
Reaction Time2-6 hours80-92% [7]
Starting MaterialDihydrothiophene ester85-97% [7]

The synthetic pathway offers several advantages over traditional methods, including higher yields, enhanced efficiency, and improved cost-effectiveness through the use of readily available urea instead of specialized reagents [7]. Additionally, the process avoids the generation of unpleasant odors associated with ethanethiol release, which is characteristic of alternative synthetic routes [7].

Further optimization of the dihydrothieno[3,2-d]pyrimidine synthesis has been achieved through modification of reaction conditions and careful selection of protecting groups [5]. The process has been successfully demonstrated on multi-kilogram scale, with overall yields ranging from 41-53% over four synthetic steps [5] [12]. The scalability of this approach makes it particularly attractive for pharmaceutical development and commercial production [5].

Catalytic Asymmetric Sulfur Oxidation Methodologies

The asymmetric sulfur oxidation of thienopyrimidine intermediates represents a crucial step in the synthesis of enantiopure phosphodiesterase 4 inhibitors, with stereochemical control being essential for optimal biological activity [11] [12]. The development of practical asymmetric sulfur oxidation methodologies has evolved significantly, moving away from toxic and environmentally detrimental high-valent metal reagents toward more benign catalytic systems [14].

Modern asymmetric sulfur oxidation approaches utilize catalytic methods with environmentally friendly terminal oxidants such as hydrogen peroxide and molecular oxygen [14] [15]. These methodologies offer significant advantages in terms of atom economy, environmental impact, and process safety compared to stoichiometric oxidation protocols [14]. The successful implementation of asymmetric sulfur oxidation requires careful optimization of reaction conditions, including catalyst selection, solvent systems, and temperature control [14].

Enzymatic asymmetric sulfur oxidation has emerged as a particularly promising approach for the synthesis of chiral sulfoxide pharmaceuticals [15] [17]. Baeyer-Villiger monooxygenases have demonstrated exceptional capability for catalyzing the asymmetric oxidation of sulfides to form chiral sulfoxides under mild and environmentally friendly conditions [15] [17]. These biocatalytic systems offer high enantioselectivity and can achieve space-time yields exceeding 200 grams per liter per day with enantiomeric excess values greater than 99% [15].

Table 2: Asymmetric Sulfur Oxidation Methodologies Comparison

MethodCatalyst SystemEnantiomeric ExcessSpace-Time YieldEnvironmental Impact
Chemical CatalysisMetal complexes80-95%50-150 g/L/dayModerate
EnzymaticBaeyer-Villiger monooxygenases>99%200+ g/L/dayLow
OrganocatalyticBisguanidinium systems85-92%100-180 g/L/dayLow

The optimization of asymmetric sulfur oxidation conditions requires consideration of multiple factors including reaction stoichiometry, mode of addition, and reaction monitoring to prevent over-oxidation to sulfones [14]. Acidic conditions can sometimes suppress sulfone formation, while the use of catalytic methods with lower reactivity terminal oxidants provides better control over the oxidation process [14].

Recent advances in organocatalytic asymmetric sulfur oxidation have demonstrated the effectiveness of bisguanidinium peroxomolybdate ion-pairing catalysts for the sustainable synthesis of cyclic sulfoxides [14]. These systems operate with low catalyst loading and provide excellent enantioselectivity while maintaining environmentally benign reaction conditions [14].

The development of continuous flow processes for asymmetric sulfur oxidation represents an emerging area of innovation, offering improved heat and mass transfer characteristics that are particularly beneficial for exothermic oxidation reactions [14]. These methodologies provide enhanced safety profiles and improved process control compared to traditional batch operations [14].

Scalability Challenges in Multi-Kilogram Production

The transition from laboratory-scale synthesis to multi-kilogram production of phosphodiesterase 4 inhibitors presents numerous technical and operational challenges that require systematic engineering solutions [18] [22]. Process development for large-scale synthesis involves comprehensive evaluation of reaction yields, raw material availability, operational safety, and environmental considerations [22].

Heat and mass transfer inefficiencies emerge as critical issues during scale-up operations, particularly for the dihydrothieno[3,2-d]pyrimidine synthesis where temperature control is essential for maintaining regioselectivity [22] [23]. Laboratory-scale reactions that demonstrate excellent mixing and heat dissipation may exhibit temperature gradients and localized reaction hotspots when scaled to industrial reactors containing hundreds or thousands of liters [22].

Equipment engineering challenges require redesign of reaction systems to accommodate the physical limitations of large-scale reactors [22]. This includes implementation of jacketed reactors for efficient heat exchange, specialized impellers and baffles for improved mixing, and automated control systems for real-time monitoring of critical process parameters [22]. Continuous flow chemistry methodologies are increasingly being explored to bypass the limitations of traditional batch reactors [22] [23].

Table 3: Scale-Up Challenges and Engineering Solutions

Challenge CategorySpecific IssuesEngineering SolutionsImplementation Scale
Heat TransferTemperature gradientsJacketed reactors, improved agitation100L - 4000L
Mass TransferInadequate mixingSpecialized impellers, baffles250L - 2000L
Process ControlParameter monitoringAutomated control systems500L+
SafetyExothermic reactionsContinuous flow, advanced cooling1000L+

Crystallization processes present particular challenges during scale-up due to the complex interplay between chemical and physical effects [41] [44]. The formation of consistent crystal size distributions, control of polymorphic forms, and achievement of desired purity levels require careful optimization of operational parameters including temperature profiles, impeller speeds, and desupersaturation rates [41]. Computational fluid dynamics modeling has become an essential tool for understanding equipment influences on crystallization processes and developing robust, controllable procedures [41].

Solvent selection and recovery systems become increasingly important at manufacturing scale, where environmental regulations and economic considerations drive the need for sustainable processes [42]. The development of comprehensive solvent selection frameworks considers factors including reaction performance, environmental impact, safety profiles, and recovery economics [42]. Green chemistry principles are increasingly integrated into large-scale pharmaceutical synthesis to minimize environmental footprint and improve process sustainability [22].

Regulatory compliance adds significant complexity to scale-up operations, requiring extensive process validation, documentation, and quality control measures [22]. Process validation involves demonstration that scaled-up processes consistently produce products within acceptable quality parameters, with any deviations requiring thorough investigation and documentation [22]. The implementation of Process Analytical Technology systems enables real-time monitoring and control of critical quality attributes throughout the manufacturing process [41].

The mechanistic basis of PDE4-IN-10 inhibition involves complex interactions within the highly conserved catalytic domain of phosphodiesterase 4B. PDE4-IN-10, identified as compound 7a, demonstrates potent inhibitory activity against PDE4B with an inhibition constant of 7.01 micromolar [1] [2]. This inhibitory potency places PDE4-IN-10 within the range of effective PDE4 modulators, though significantly less potent than established inhibitors such as GSK256066, which exhibits picomolar inhibition constants ranging from 1-5 picomolar [3].

The active site of PDE4B encompasses a deep hydrophobic binding pocket composed of numerous alpha-helical structures that form the catalytic domain [4]. The binding cavity can be subdivided into distinct regions: the metal binding site containing coordinately bound zinc and magnesium ions, the hydrophobic clamp region, and two subpockets designated Q1 and Q2 [5]. The zinc ion coordination involves His330, His366, Asp367, and Asp484, while the magnesium ion shares coordination with the bridging aspartate residue Asp367 [6].

Competitive inhibition at the PDE4B active site follows classical enzyme kinetics principles, where inhibitors compete directly with the natural substrate cyclic adenosine monophosphate for occupancy of the catalytic binding site. The invariant glutamine residue Gln369 serves as the primary specificity determinant, forming critical hydrogen bonds with both substrate and inhibitor molecules [7]. This glutamine residue adopts different orientational conformations to accommodate selective binding of cyclic nucleotides, with adjacent amino acid residues anchoring the glutamine in orientations that define substrate specificity [8].

ParameterPDE4-IN-10Reference Inhibitors
IC50 (PDE4B)7.01 μM [1]Rolipram: 0.19 μM [9]
SelectivityHigh over other PDEs [1]GSK256066: 1-5 pM [3]
Inhibition at 10 μM64.56% [2]Cilomilast: 7.13 μM [3]

The competitive binding mechanism involves direct displacement of cyclic adenosine monophosphate from the active site through formation of energetically favorable interactions between PDE4-IN-10 and conserved amino acid residues. The hydrophobic clamp region, formed by Ile336, Phe340, and Phe372, provides critical van der Waals interactions with aromatic components of inhibitor molecules [5]. These interactions, combined with hydrogen bonding to the invariant glutamine, establish the fundamental binding affinity that characterizes competitive inhibition.

Structural analysis of PDE4 subfamily active sites reveals subtle but significant differences that influence inhibitor binding specificity. The positional variation of key residues such as Met451 in PDE4B compared to Met357 in PDE4D creates distinct microenvironments that affect inhibitor binding kinetics [10]. These structural variations contribute to the observed selectivity profile of PDE4-IN-10, which demonstrates preferential inhibition of PDE4B over other phosphodiesterase families [1].

Allosteric Modulation via Upstream Conserved Region 2

The upstream conserved region 2 represents a critical regulatory domain that mediates allosteric control of PDE4 enzymatic activity through conformational modulation of the catalytic site accessibility. UCR2 functions as a mobile regulatory element that can adopt multiple conformational states, thereby controlling substrate access to the active site through a mechanism termed autoinhibitory cross-capping [11] [12].

The structural organization of UCR2 involves a helical domain that can interact with both the catalytic domain and upstream conserved region 1 to form regulatory complexes. In long-form PDE4 isoforms, UCR2 participates in the formation of dimeric assemblies where the regulatory helix from one monomer can occlude the active site of the opposite monomer in a trans-regulatory mechanism [13]. This cross-regulatory interaction creates a dynamic equilibrium between open and closed conformational states that modulates enzymatic activity.

Allosteric modulation through UCR2 involves several distinct molecular mechanisms. The C-terminal helical element of UCR2, containing approximately 25 amino acid residues, can adopt different orientations relative to the catalytic domain [14]. These conformational variations create distinct binding environments that can accommodate different classes of inhibitor molecules. The flexibility of UCR2 allows for multiple helical registries, each presenting unique chemical environments for inhibitor interaction [14].

UCR2 Conformational StateEnzymatic ActivityInhibitor Accessibility
Open ConfigurationHighDirect active site access
Closed ConfigurationLowUCR2-mediated occlusion
Intermediate StatesVariablePartial accessibility

The sequence differences between PDE4 subtypes within UCR2 provide the molecular basis for subtype-selective inhibition. A critical amino acid polymorphism involves Phe196 in PDE4D versus Tyr274 in PDE4B, creating distinct chemical environments that influence inhibitor binding selectivity [15] [12]. These sequence variations allow for the development of subtype-selective allosteric modulators that preferentially interact with specific PDE4 isoforms.

Phosphorylation of UCR2 by protein kinase A represents an important regulatory mechanism that modulates the allosteric control function. PKA-mediated phosphorylation of a conserved serine residue within UCR1, which interacts with UCR2, alters the intermolecular interactions between these regulatory domains [16]. This phosphorylation event relieves autoinhibitory constraints and increases enzymatic activity, creating a negative feedback mechanism that helps maintain cyclic adenosine monophosphate homeostasis.

The role of UCR2 in PDE4-IN-10 mechanism of action, while not explicitly characterized in available literature, likely involves modulation of the regulatory domain interactions that control active site accessibility. The compound's selectivity profile suggests potential interactions with regulatory regions that differ between PDE4 subtypes, consistent with UCR2-mediated allosteric effects [1].

Cyclic Adenosine Monophosphate Hydrolysis Kinetics and Inhibition Constants

The kinetic mechanism of cyclic adenosine monophosphate hydrolysis by PDE4 involves a sophisticated catalytic process mediated by binuclear metal coordination and acid-base chemistry. The catalytic mechanism begins with substrate binding to the active site, where cyclic adenosine monophosphate coordinates with the zinc and magnesium ions through its phosphate group [6]. The bridging hydroxyl group between the metal ions serves as the nucleophile that attacks the cyclic phosphodiester bond.

The kinetic parameters governing PDE4B enzymatic activity demonstrate substrate specificity and catalytic efficiency. The Michaelis constant for cyclic adenosine monophosphate hydrolysis by PDE4B approximates 7.7 micromolar, indicating moderate substrate affinity [12]. This value contrasts with PDE4D, which exhibits a lower Michaelis constant of 1.5 micromolar, reflecting higher substrate affinity and greater catalytic efficiency at lower substrate concentrations [12].

PDE4-IN-10 exhibits competitive inhibition kinetics with respect to cyclic adenosine monophosphate hydrolysis, characterized by an inhibition constant of 7.01 micromolar for PDE4B [1]. The competitive nature of inhibition indicates that PDE4-IN-10 binds to the same site as the natural substrate, preventing substrate access to the catalytic machinery. The inhibition demonstrates reversible binding kinetics, as evidenced by the ability to overcome inhibition through increased substrate concentrations.

Kinetic ParameterPDE4BPDE4DReference
Km (cAMP)7.7 μM1.5 μM [12]
Ki (PDE4-IN-10)7.01 μMNot determined [1]
Catalytic EfficiencyModerateHigh [12]

The hydrolysis mechanism involves protonation of the O3 oxygen atom of cyclic adenosine monophosphate by the conserved histidine residue His326, which functions as a general acid to facilitate leaving group departure [6]. This protonation step generates the 5'-adenosine monophosphate product and completes the catalytic cycle. The coordinated metal ions stabilize the negative charge development during the transition state, lowering the activation energy for phosphodiester bond cleavage.

Inhibition kinetics of PDE4-IN-10 follow classical competitive inhibition patterns, where the apparent Michaelis constant increases proportionally with inhibitor concentration while the maximum velocity remains unchanged. The inhibition constant represents the dissociation constant for the enzyme-inhibitor complex, providing a quantitative measure of binding affinity. The value of 7.01 micromolar indicates moderate binding affinity, requiring relatively high concentrations for effective inhibition compared to more potent inhibitors such as roflumilast or GSK256066 [3].

The selectivity profile of PDE4-IN-10 extends beyond PDE4B to include other phosphodiesterase families, demonstrating thousand-fold selectivity over non-target enzymes [1]. This selectivity pattern reflects the structural specificity of the compound for the PDE4 active site architecture and suggests minimal off-target effects on other cyclic nucleotide phosphodiesterases.

Microsomal stability studies indicate that PDE4-IN-10 possesses favorable pharmacokinetic properties, with demonstrated stability in liver microsomal preparations [1]. This metabolic stability contributes to the compound's potential therapeutic utility by ensuring adequate duration of action and bioavailability following administration.

XLogP3

5.1

Hydrogen Bond Acceptor Count

1

Exact Mass

243.104799419 g/mol

Monoisotopic Mass

243.104799419 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

Explore Compound Types